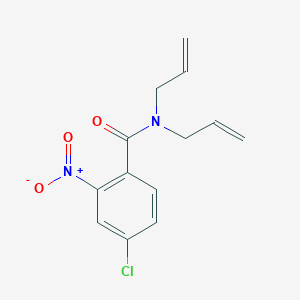
4-chloro-2-nitro-N,N-di(prop-2-en-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diallyl-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of benzamide, featuring a nitro group at the 2-position, a chlorine atom at the 4-position, and two allyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-4-chloro-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated product is then subjected to alkylation with allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyl groups to the nitrogen atom, forming N,N-Diallyl-4-chloro-2-nitrobenzamide.
Industrial Production Methods
Industrial production of N,N-Diallyl-4-chloro-2-nitrobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N,N-Diallyl-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The allyl groups can undergo oxidation to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (dimethylformamide).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvent (dichloromethane).
Major Products
Reduction: N,N-Diallyl-4-chloro-2-aminobenzamide.
Substitution: N,N-Diallyl-4-substituted-2-nitrobenzamide.
Oxidation: N,N-Diallyl-4-chloro-2-nitrobenzamide epoxide.
科学的研究の応用
N,N-Diallyl-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N,N-Diallyl-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the allyl groups provide sites for further chemical modifications. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
- N,N-Diallyl-2-chloro-4-nitrobenzamide
- N,N-Diallyl-4-chloro-3-nitrobenzamide
- N,N-Diallyl-4-chloro-5-nitrobenzamide
Uniqueness
N,N-Diallyl-4-chloro-2-nitrobenzamide is unique due to the specific positioning of the nitro and chlorine groups on the benzamide ring, which influences its reactivity and interaction with other molecules. The presence of two allyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C13H13ClN2O3 |
|---|---|
分子量 |
280.70 g/mol |
IUPAC名 |
4-chloro-2-nitro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(14)9-12(11)16(18)19/h3-6,9H,1-2,7-8H2 |
InChIキー |
FFQFMJTUKZJINL-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
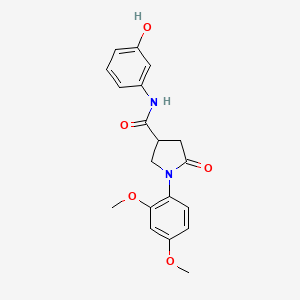
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)
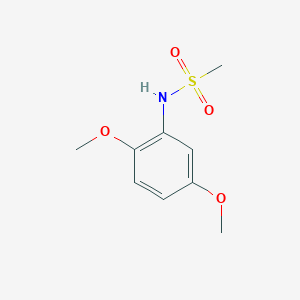
![(1E)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939104.png)
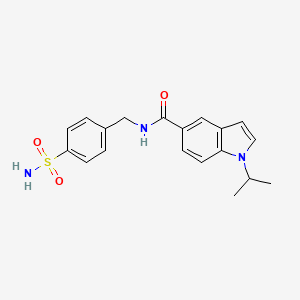
![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)
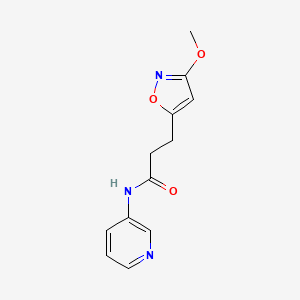
![4-(4-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939132.png)
![methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14939143.png)
![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
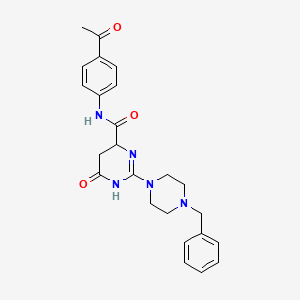
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
